Cas no 95658-81-4 (3-Hydroxy-5-methylbenzonitrile)

3-Hydroxy-5-methylbenzonitrile structure
95658-81-4 structure
Nome do Produto:3-Hydroxy-5-methylbenzonitrile
N.o CAS:95658-81-4
MF:C8H7NO
MW:133.147281885147
MDL:MFCD16999137
CID:841914
PubChem ID:21949823

3-Hydroxy-5-methylbenzonitrile Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Hydroxy-5-methylbenzonitrile
    • 3-Cyano-5-methylphenol
    • Benzonitrile, 3-hydroxy-5-methyl-
    • 3-Hydroxy-5-methyl-benzonitrile
    • 3-CYANO-5-HYDROXYTOLUENE
    • OATUMQZBLZQKBX-UHFFFAOYSA-N
    • MB25636
    • CM10560
    • AS06386
    • ST24022908
    • Z5409
    • 3-Hydroxy-5-methylbenzonitrile (ACI)
    • MDL: MFCD16999137
    • Inchi: 1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3
    • Chave InChI: OATUMQZBLZQKBX-UHFFFAOYSA-N
    • SMILES: N#CC1C=C(C)C=C(O)C=1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 158
  • Superfície polar topológica: 44

Propriedades Experimentais

  • Densidade: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 103.5-104.5 ºC
  • Ponto de ebulição: 282.2±28.0 ºC (760 Torr),
  • Ponto de Flash: 124.4±24.0 ºC,
  • Solubilidade: Slightly soluble (1 g/l) (25 º C),

3-Hydroxy-5-methylbenzonitrile Informações de segurança

3-Hydroxy-5-methylbenzonitrile Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110764-100mg
3-Hydroxy-5-methylbenzonitrile
95658-81-4 98%
100mg
¥263.00 2024-04-24
Ambeed
A117413-250mg
3-Hydroxy-5-methylbenzonitrile
95658-81-4 95%
250mg
$45.0 2025-02-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL0084-10G
3-hydroxy-5-methylbenzonitrile
95658-81-4 95%
10g
¥ 7,722.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSL0084-250MG
3-hydroxy-5-methylbenzonitrile
95658-81-4 95%
250MG
¥ 303.00 2023-04-12
abcr
AB438953-1 g
3-Hydroxy-5-methylbenzonitrile, 95%; .
95658-81-4 95%
1g
€388.80 2023-07-18
Chemenu
CM130152-10g
3-hydroxy-5-methylbenzonitrile
95658-81-4 95%
10g
$1296 2024-07-18
TRC
H948763-50mg
3-hydroxy-5-methylbenzonitrile
95658-81-4
50mg
$ 160.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VB013-200mg
3-Hydroxy-5-methylbenzonitrile
95658-81-4 95+%
200mg
567.0CNY 2021-07-12
eNovation Chemicals LLC
Y0982649-10g
3-Hydroxy-5-methylbenzonitrile
95658-81-4 95%
10g
$1300 2024-08-02
Chemenu
CM130152-10g
3-hydroxy-5-methylbenzonitrile
95658-81-4 95%
10g
$982 2021-06-17

3-Hydroxy-5-methylbenzonitrile Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Boron trichloride Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ;  -78 °C; 30 min, rt
1.2 Reagents: Water ;  20 min, cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Preparation of novel indole derivatives as cytoplasmic fatty acid binding protein FABP-4 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 20 min, rt; rt → 0 °C
1.2 Reagents: Water ;  cooled
Referência
Preparation of aryloxy pyrazole derivatives as reverse transcriptase inhibitors for treating HIV
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  0 °C; 2 h, rt
Referência
Preparation of arenesulfonamide compound containing aryloxy moiety as β2-adrenergic receptor antagonist
, Japan, , ,

Synthetic Routes 4

Condições de reacção
1.1 Catalysts: Nickel bromide ,  (T-4)-[3-Ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-2,4-dime… Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Diisopropylethylamine ,  Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ;  24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with Water
Yang, Liu; Huang, Zhiyan; Li, Gang; Zhang, Wei; Cao, Rui; et al, Angewandte Chemie, 2018, 57(7), 1968-1972

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ;  rt; rt → -78 °C; -78 °C; -78 °C; overnight, -78 °C → rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Preparation of pyrimidindiones as HIV reverse transcriptase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Pyridine Catalysts: Copper(II) triflate Solvents: 1-Butanol ,  2-Methyltetrahydrofuran ,  Dimethylacetamide ;  20 min, rt → 120 °C
Referência
Sequential Ir/Cu-Mediated Method for the Meta-Selective C-H Radiofluorination of (Hetero)Arenes
Wright, Jay S. ; Sharninghausen, Liam S. ; Preshlock, Sean; Brooks, Allen F. ; Sanford, Melanie S. ; et al, Journal of the American Chemical Society, 2021, 143(18), 6915-6921

3-Hydroxy-5-methylbenzonitrile Raw materials

3-Hydroxy-5-methylbenzonitrile Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95658-81-4)3-Hydroxy-5-methylbenzonitrile
A858961
Pureza:99%/99%
Quantidade:5g/25g
Preço ($):321.0/1131.0